2-Fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonic acid
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Overview
Description
2-Fluoro-1-methylpyridinium 4-toluenesulfonate is a chemical compound with the molecular formula C13H14FNO3S and a molecular weight of 283.32 g/mol . It is commonly used as a reagent in organic synthesis, particularly in peptide coupling reactions and the synthesis of α-ribonucleotides . The compound is known for its ability to enhance the sensitivity of detection in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
The synthesis of 2-Fluoro-1-methylpyridinium 4-toluenesulfonate typically involves the reaction of 2-fluoropyridine with methyl iodide and p-toluenesulfonic acid in an organic solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
2-Fluoro-1-methylpyridinium 4-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atom on the pyridine ring.
Coupling Reactions: It is widely used as a peptide coupling reagent, facilitating the formation of peptide bonds.
Derivatization Reactions: The compound is used in derivatization reactions to enhance the detection sensitivity of analytes in LC-MS.
Common reagents used in these reactions include nucleophiles, amines, and other coupling agents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Scientific Research Applications
2-Fluoro-1-methylpyridinium 4-toluenesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methylpyridinium 4-toluenesulfonate involves its ability to act as an electrophilic reagent, facilitating the formation of covalent bonds with nucleophiles . In peptide coupling reactions, it activates the carboxyl group of amino acids, allowing them to react with amines to form peptide bonds . The compound’s fluorine atom enhances its reactivity and stability, making it an effective reagent in various chemical reactions .
Comparison with Similar Compounds
2-Fluoro-1-methylpyridinium 4-toluenesulfonate can be compared with other similar compounds, such as:
2-Fluoro-1-methylpyridinium p-toluenesulfonate: Similar in structure and reactivity, used in similar applications.
1-Methyl-2-fluoropyridinium p-toluenesulfonate: Another fluorinated pyridinium compound with comparable properties.
4-Phenyl-1,2,4-triazolin-3,5-dione (PTAD): Used in derivatization reactions but with different reactivity and specificity.
The uniqueness of 2-Fluoro-1-methylpyridinium 4-toluenesulfonate lies in its specific reactivity profile and its ability to enhance detection sensitivity in analytical techniques .
Properties
Molecular Formula |
C13H15FNO3S+ |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1 |
InChI Key |
HQWDKLAIDBOLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC=C1F |
Origin of Product |
United States |
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